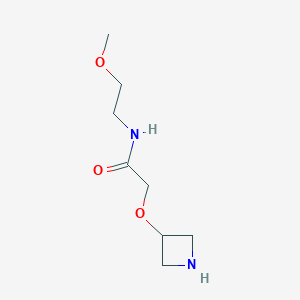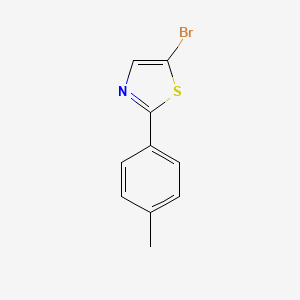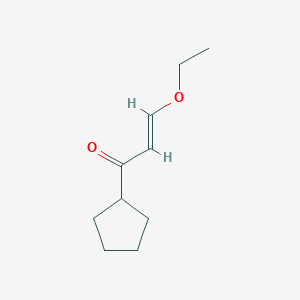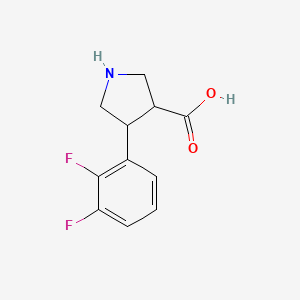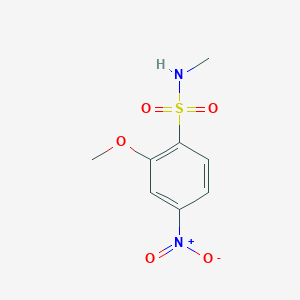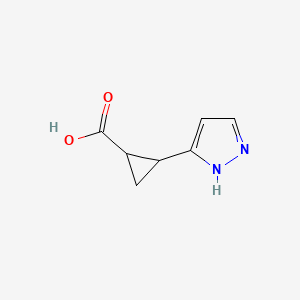
2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused to a cyclopropane carboxylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid typically involves the cyclization of appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of robust catalysts can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form pyrazolone derivatives.
Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and pyrazolones, depending on the specific reaction conditions and reagents used .
科学研究应用
2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of novel materials with specific properties, such as polymers and catalysts
作用机制
The mechanism of action of 2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The cyclopropane carboxylic acid moiety can also participate in various biochemical reactions, contributing to the compound’s overall activity .
相似化合物的比较
Similar Compounds
- 2-(1-methyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid
- 2-(1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid
- 2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid
Uniqueness
2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of the cyclopropane carboxylic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C7H8N2O2 |
|---|---|
分子量 |
152.15 g/mol |
IUPAC 名称 |
2-(1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H8N2O2/c10-7(11)5-3-4(5)6-1-2-8-9-6/h1-2,4-5H,3H2,(H,8,9)(H,10,11) |
InChI 键 |
CKODGFVXRKBHGG-UHFFFAOYSA-N |
规范 SMILES |
C1C(C1C(=O)O)C2=CC=NN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


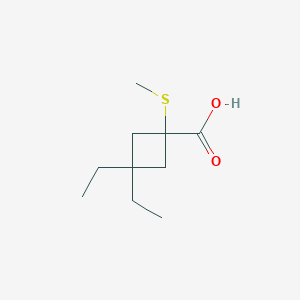
![2-{[(Benzyloxy)carbonyl]amino}-3-(2-bromophenyl)propanoic acid](/img/structure/B13625581.png)
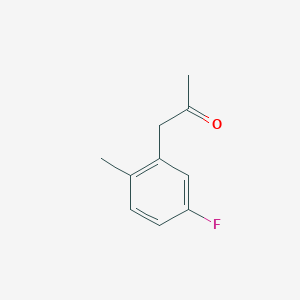
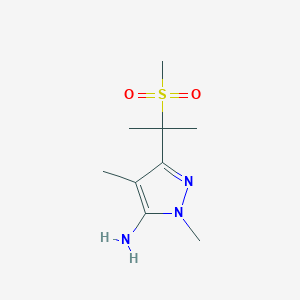
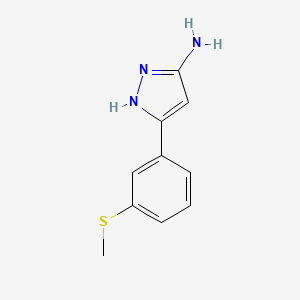
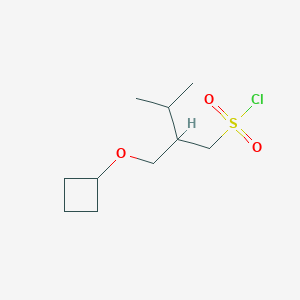
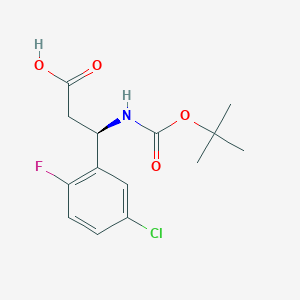
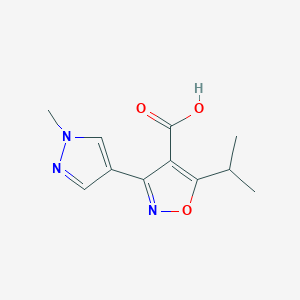
![4-Aminospiro[2.3]hexane-4-carboxylicacidhydrochloride](/img/structure/B13625623.png)
